molecular formula C20H24N2O3S2 B5150844 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide

4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide

Cat. No. B5150844
M. Wt: 404.6 g/mol
InChI Key: UQVMLLBBNXDAPR-UHFFFAOYSA-N
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Description

4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide, also known as AMBSB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide functions as a small molecule inhibitor of the protein kinase, AKT, which is involved in various cellular processes such as cell proliferation, survival, and metabolism. By inhibiting AKT, 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide can induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
Studies have shown that 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide can induce apoptosis in breast cancer cells by activating caspase-3 and decreasing the expression of anti-apoptotic proteins. In neurodegenerative disease models, 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide has been found to reduce oxidative stress-induced damage and improve cognitive function. Additionally, 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide has several advantages for lab experiments, including its high purity and stability. However, its low solubility in water can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and toxicity levels of 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide.

Future Directions

Future research on 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide should focus on its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Additionally, further investigation is needed to determine the optimal administration route and dosage of 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide. The development of more efficient synthesis methods and analogs of 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide may also lead to the discovery of new therapeutic agents.

Synthesis Methods

4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzamide with allyl methyl sulfone, followed by the addition of 2-benzylthioethylamine. The final product is obtained through purification and crystallization. The synthesis method of 4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide has been optimized for high yield and purity, making it suitable for further research.

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]-N-[2-(benzylthio)ethyl]benzamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer properties, specifically in inhibiting the growth of breast cancer cells. Additionally, it has been investigated for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-benzylsulfanylethyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-3-14-22(27(2,24)25)19-11-9-18(10-12-19)20(23)21-13-15-26-16-17-7-5-4-6-8-17/h3-12H,1,13-16H2,2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVMLLBBNXDAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCCSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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